molecular formula C16H10N2O B12867022 3-(3-formyl-1H-indol-5-yl)benzonitrile

3-(3-formyl-1H-indol-5-yl)benzonitrile

Cat. No.: B12867022
M. Wt: 246.26 g/mol
InChI Key: AZVOCLISXXHSNM-UHFFFAOYSA-N
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Description

3-(3-formyl-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound has a molecular formula of C16H10N2O and a molecular weight of 246.26 g/mol . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-formyl-1H-indol-5-yl)benzonitrile typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach involves the use of microwave-enhanced Knoevenagel condensation to prepare indolyl alkenes .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-formyl-1H-indol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 3-(3-carboxy-1H-indol-5-yl)benzonitrile.

    Reduction: 3-(3-formyl-1H-indol-5-yl)benzylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(3-formyl-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-formyl-1H-indol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a formyl group and a nitrile group on the indole ring makes it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

3-(3-formyl-1H-indol-5-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-8-11-2-1-3-12(6-11)13-4-5-16-15(7-13)14(10-19)9-18-16/h1-7,9-10,18H

InChI Key

AZVOCLISXXHSNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3C=O)C#N

Origin of Product

United States

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